

Fmoc-p-carboxy-phe(OtBu)-OH CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-p-carboxy-phe(OtBu)-OH*

Cat. No.: *B557294*

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-p-carboxy-phe(OtBu)-OH**

CAS Number: 183070-44-2

This technical guide provides a comprehensive overview of **Fmoc-p-carboxy-phe(OtBu)-OH**, an essential building block in peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details the compound's physicochemical properties, experimental protocols for its use, and its applications in the synthesis of modified peptides for therapeutic and research purposes.

Compound Data

Fmoc-p-carboxy-phe(OtBu)-OH, also known as Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine, is a derivative of the amino acid phenylalanine.^{[1][2]} The N-terminal α -amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid on the phenyl ring is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-p-carboxy-phe(OtBu)-OH** is presented in the table below.

Property	Value
CAS Number	183070-44-2 [4] [5] [6]
Molecular Formula	C ₂₉ H ₂₉ NO ₆ [4] [6]
Molecular Weight	487.54 g/mol [4] [6]
Appearance	White to off-white solid powder [2] [4]
Purity	≥98% (HPLC) [2] [7]
Optical Rotation	[\alpha] ²⁰ /D = 22.4 ± 2°, c=1 in CHCl ₃ [2]
Boiling Point (Predicted)	684.6 ± 55.0 °C [4] [8]
Density (Predicted)	1.247 ± 0.06 g/cm ³ [4] [8]
pKa (Predicted)	3.67 ± 0.10 [4]

Solubility and Storage

Property	Value
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). [5]
Storage Conditions	Store at 2-8°C, sealed in a dry, airtight container. [4] [5] [7]

Experimental Protocols

The primary application of **Fmoc-p-carboxy-phe(OtBu)-OH** is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS).[\[9\]](#) The following is a generalized protocol for this process.

Protocol: Incorporation of Fmoc-p-carboxy-phe(OtBu)-OH in SPPS

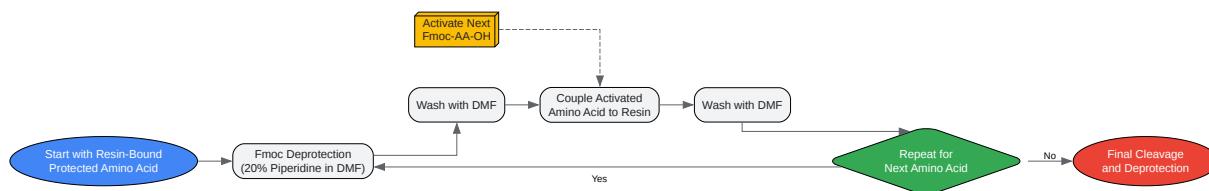
This protocol outlines the key steps for coupling **Fmoc-p-carboxy-phe(OtBu)-OH** to a resin-bound peptide chain.

Materials:

- **Fmoc-p-carboxy-phe(OtBu)-OH**
- Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) [\[10\]](#)
- Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HBTU/DIPEA or HATU/HOAt)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[\[11\]](#)
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.[\[11\]](#)[\[12\]](#)
 - Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).[\[11\]](#)
- Amino Acid Activation:
 - In a separate vessel, dissolve **Fmoc-p-carboxy-phe(OtBu)-OH** (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[\[13\]](#)

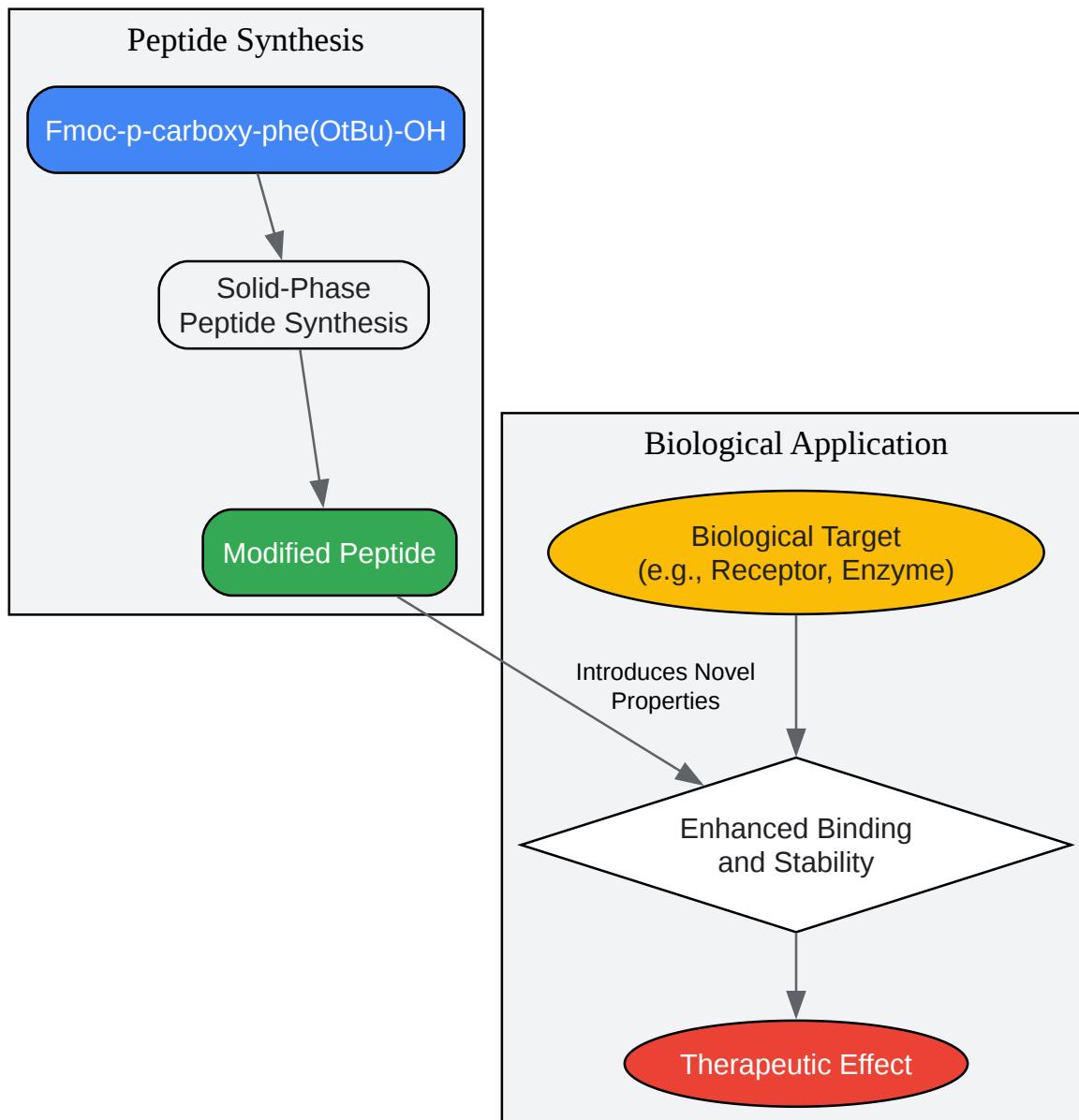

- Add an activating base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[13]
- Coupling Reaction:
 - Drain the DMF from the washed resin.
 - Add the activated **Fmoc-p-carboxy-phe(OtBu)-OH** solution to the resin.
 - Agitate the reaction vessel at room temperature for 1-2 hours.[13]
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[13]
- Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to ensure the coupling reaction is complete. A negative test indicates the absence of free primary amines.[13]
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.[11]
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, wash the resin with DCM and dry it.[11]
 - Add a cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the OtBu group). Agitate for 2-3 hours. [1][11]
- Peptide Precipitation and Purification:
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.[11][13]
 - Isolate the peptide pellet by centrifugation and wash with cold diethyl ether.[13]

- Dry the peptide pellet.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][13]

Visualizations

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the elongation of a peptide chain.



[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Role in Drug Discovery

The incorporation of non-natural amino acids like **Fmoc-p-carboxy-phe(OtBu)-OH** is a key strategy in drug discovery. It allows for the synthesis of peptides with modified properties, such as enhanced stability or improved binding to biological targets.

[Click to download full resolution via product page](#)

Caption: Role of modified amino acids in peptide drug discovery.

Applications in Research and Drug Development

Fmoc-p-carboxy-phe(OtBu)-OH is a valuable reagent for the synthesis of peptides with tailored properties. The introduction of a carboxyl group on the phenyl ring (protected during

synthesis) provides a site for further modification or for influencing the peptide's interaction with its biological target.

- **Drug Development:** This amino acid is used to create peptide-based therapeutics with enhanced stability, bioavailability, and receptor-binding affinity.[2][3][14] The modification can lead to improved pharmacological profiles compared to peptides composed solely of natural amino acids.[15]
- **Peptide Mimetics:** It is employed in the synthesis of peptidomimetics, where the structure of a natural peptide is altered to improve its drug-like properties.[3]
- **Bioconjugation:** The deprotected carboxyl group on the phenyl ring can serve as a handle for conjugating the peptide to other molecules, such as fluorescent dyes, cytotoxic drugs, or larger proteins.[2][14]
- **Structural Biology:** Peptides incorporating this modified amino acid can be used to study protein-protein interactions and enzyme mechanisms.[16][17]

In summary, **Fmoc-p-carboxy-phe(OtBu)-OH** is a crucial building block in modern peptide chemistry, enabling the synthesis of complex and modified peptides for a wide range of applications in research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Fmoc-p-carboxy-phe(OtBu)-OH | 183070-44-2 - Coompo [coompo.com]

- 6. 183070-44-2[Fmoc-P-carboxy-Phe(OtBu)-OH]- Acmec Biochemical [acmec.com.cn]
- 7. Fmoc-Phe(4-COOtBu)-OH | 183070-44-2 [sigmaaldrich.com]
- 8. 183070-44-2 CAS MSDS (FMOC-P-CARBOXY-PHE(OTBU)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. FMOC-P-CARBOXY-PHE(OTBU)-OH CAS#: 183070-44-2 [m.chemicalbook.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbino.com]
- 17. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- To cite this document: BenchChem. [Fmoc-p-carboxy-phe(OtBu)-OH CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557294#fmoc-p-carboxy-phe-otbu-oh-cas-number\]](https://www.benchchem.com/product/b557294#fmoc-p-carboxy-phe-otbu-oh-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com